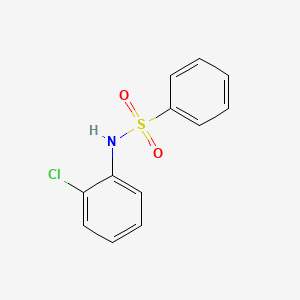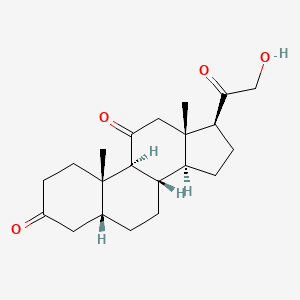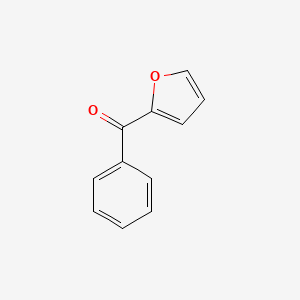
Methanone, 2-furanylphenyl-
Descripción general
Descripción
Methanone, 2-furanylphenyl- , also known by its chemical formula C₁₁H₈O₂ , is a compound with a molecular weight of 172.1800 g/mol . Its IUPAC Standard InChI is InChI=1S/C11H8O2/c12-11(10-7-4-8-13-10)9-5-2-1-3-6-9/h1-8H . The CAS Registry Number for this compound is 2689-59-0 . The chemical structure can be visualized as a 2D Mol file or a computed 3D SD file .
Synthesis Analysis
Research indicates that novel furan-2-yl (phenyl)methanone derivatives have been synthesized. Their structures were established based on 1H-NMR , 13C-NMR , and mass spectral data .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Organic Synthesis and Catalysis
Methanol as a H-transfer Reactant : The use of methanol as a H-transfer agent for the reduction of aromatic aldehydes and aryl ketones, including furfural and acetophenone, has been studied. This method results in selective reduction to alcohols in mild conditions and highlights methanol's efficiency in producing gaseous co-products, which are easily separated from the reaction medium. The catalytic role of MgO as a reusable catalyst for furfural reduction to furfuryl alcohol with a 100% yield is particularly noteworthy (Pasini et al., 2014).
Aza-Piancatelli Rearrangement : Furan-2-yl(phenyl)methanol derivatives have been utilized in aza-Piancatelli rearrangements to synthesize 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives. This method features good yields, high selectivity, and low catalyst loading, using In(OTf)3 as a catalyst (Reddy et al., 2012).
Biological Applications
Protein Tyrosine Kinase Inhibition : Novel furan-2-yl(phenyl)methanone derivatives have been synthesized and shown to inhibit protein tyrosine kinases in vitro, with some derivatives exhibiting activity comparable or superior to that of genistein, a known positive reference compound. This research indicates potential therapeutic applications in diseases where tyrosine kinase activity is dysregulated (Zheng et al., 2011).
Anticancer Activity : The study of (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone has revealed its potent cytotoxicity against various tumor cell lines and its ability to induce cell cycle arrest and apoptosis in cancer cells. This compound inhibits tubulin polymerization, highlighting its potential as an anticancer therapeutic (Magalhães et al., 2013).
Environmental and Material Science
Methanol in Wastewater Analysis : The presence and effects of new psychoactive substances (NPSs) in wastewater have been studied, with methanol used as a solubilizing agent. This research provides insights into the environmental impact of NPSs and highlights the importance of methanol in facilitating the analysis of such compounds in wastewater samples (Borova et al., 2015).
Propiedades
IUPAC Name |
furan-2-yl(phenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O2/c12-11(10-7-4-8-13-10)9-5-2-1-3-6-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRLNTRZMHKNJSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10181399 | |
| Record name | Methanone, 2-furanylphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10181399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methanone, 2-furanylphenyl- | |
CAS RN |
2689-59-0 | |
| Record name | Methanone, 2-furanylphenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002689590 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC21618 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21618 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methanone, 2-furanylphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10181399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



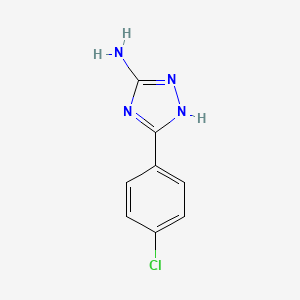
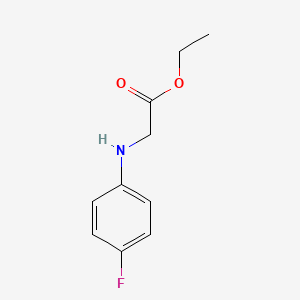
![(2e)-3-[5-(2-Methyl-4-nitrophenyl)-2-furyl]acrylic acid](/img/structure/B1606824.png)
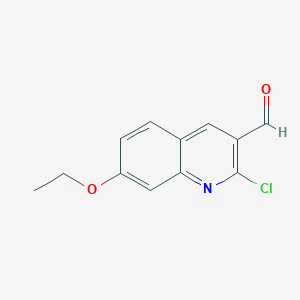
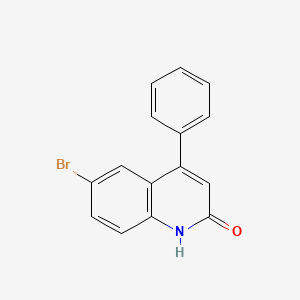

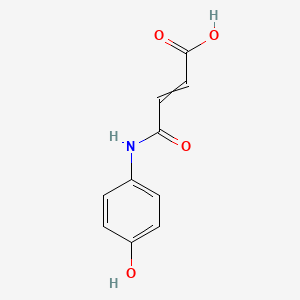
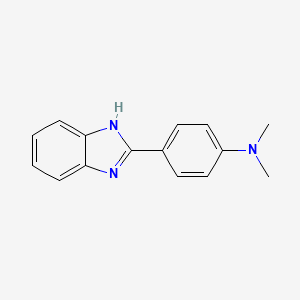
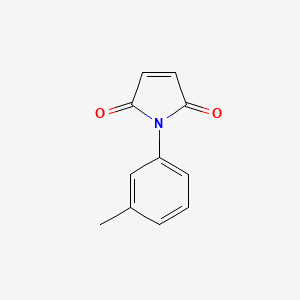
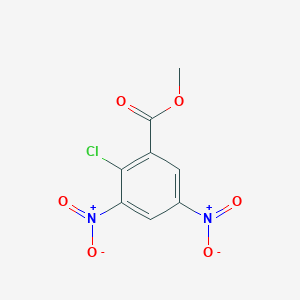
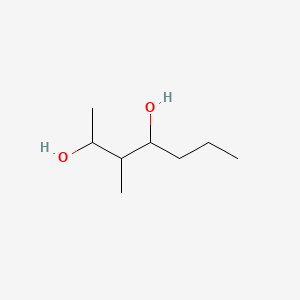
![3-Ethyl[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1606839.png)
